Monensin methyl ester

Descripción general

Descripción

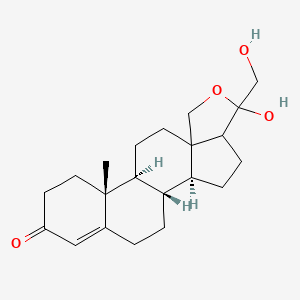

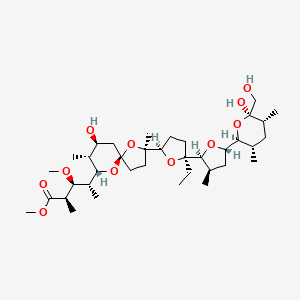

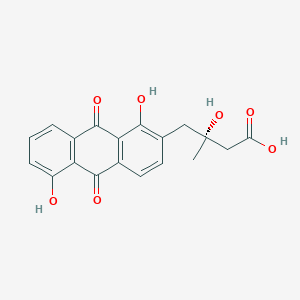

Monensin Methyl Ester is a neutral analog of monensin . It is an ionophore, which means it has the ability to form complexes with divalent cations . It is produced by Streptomyces cinnamonensis and has an acyclic polyether sequence and a terminal carboxylic acid moiety .

Synthesis Analysis

Monensin A is a representative of a large group of naturally occurring polyether ionophorous antibiotics . It was discovered in 1967 as a metabolite formed in a biosynthesis of Streptomyces cinnamonensis bacteria . An interesting case is monensin methyl ester which is able to form a proton channel created by eight molecules of monensin methyl ester each with three water molecules bounded in the hydrophilic space .Molecular Structure Analysis

Monensin Methyl Ester has a chemical formula of C37H64O11, an exact mass of 684.44, and a molecular weight of 684.908 . It forms complexes with Li+, Na+, and K+ cations .Chemical Reactions Analysis

Esters, like Monensin Methyl Ester, undergo reactions that are applicable to both acyclic and cyclic esters, called lactones . These reactions include nucleophilic attack on the carbonyl and removal of the leaving group .Physical And Chemical Properties Analysis

Monensin Methyl Ester has a density of 1.2±0.1 g/cm3, a boiling point of 752.1±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±5.7 mmHg at 25°C . It also has a molar refractivity of 179.8±0.4 cm3, a polar surface area of 142 Å2, and a polarizability of 71.3±0.5 10-24 cm3 .Aplicaciones Científicas De Investigación

Application in Veterinary Pharmacology

Specific Scientific Field

Comprehensive Summary of the Application

Monensin is an antibiotic produced by Streptomyces cinnamonensis and is used extensively in veterinary medicine . It acts as a coccidiostat in poultry farming and as a preventative measure against ketosis in lactating cows .

Methods of Application or Experimental Procedures

Monensin is administered to animals as part of their feed. The exact dosage and administration procedures can vary depending on the specific needs of the animal and the guidelines provided by the veterinary professional .

Application in Biochemistry

Specific Scientific Field

Comprehensive Summary of the Application

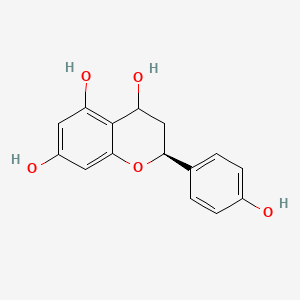

Monensin displays many biological and pharmacological properties of scientific interest. It shows cellular growth inhibiting effects, both in plant and animal cells, by blocking the intracellular transport of proteins and other products of the Golgi apparatus .

Methods of Application or Experimental Procedures

In biochemistry research, Monensin is often used in cell culture experiments. It is added to the culture medium at a specific concentration, and its effects on cell growth and protein transport are then observed .

Results or Outcomes

Monensin has been found to inhibit cellular growth in both plant and animal cells. This is due to its ability to block the intracellular transport of proteins and other products of the Golgi apparatus .

Application in Ion-Selective Electrodes

Specific Scientific Field

Comprehensive Summary of the Application

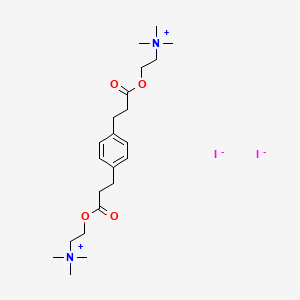

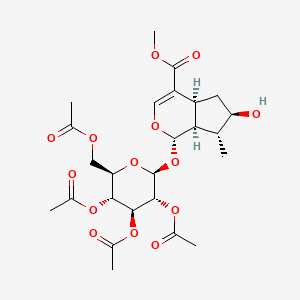

Monensin methyl ester is used in the development of ion-selective electrodes . These electrodes are used in analytical chemistry for the detection and measurement of specific ions in a solution .

Methods of Application or Experimental Procedures

Monensin methyl ester is incorporated into the membrane of the ion-selective electrode. The electrode is then immersed in the solution to be analyzed, and the potential difference across the membrane is measured. This potential difference is related to the concentration of the specific ion in the solution .

Results or Outcomes

The use of Monensin methyl ester in ion-selective electrodes has improved the selectivity and sensitivity of these devices. This has enhanced the accuracy of ion concentration measurements in various analytical applications .

Application in Antimicrobial Resistance Research

Specific Scientific Field

Comprehensive Summary of the Application

Monensin is being studied for its potential role in the spread of antimicrobial resistance (AMR). There is a growing reliance on the ionophore antibiotic monensin in the European Union, which acts both as a coccidiostat in poultry farming and as a preventative measure against ketosis in lactating cows .

Methods of Application or Experimental Procedures

Research on this topic involves the collection and analysis of samples from environments where Monensin is used, such as farms. These samples are tested for the presence of resistant bacteria, and the results are compared with samples from environments where Monensin is not used .

Results or Outcomes

While many researchers claim that Monensin does not induce cross-resistance to antibiotics of clinical relevance in human medicine, some conflicting reports exist. The numerous applications of Monensin in livestock farming and the consequent dissemination of the compound and its metabolites in the environment require further investigation .

Safety And Hazards

Propiedades

IUPAC Name |

methyl (2R,3S,4R)-4-[(2R,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2S,3R,5S)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H64O11/c1-11-35(32-21(3)17-27(44-32)29-20(2)16-22(4)37(41,19-38)47-29)13-12-28(45-35)34(8)14-15-36(48-34)18-26(39)23(5)31(46-36)24(6)30(42-9)25(7)33(40)43-10/h20-32,38-39,41H,11-19H2,1-10H3/t20-,21+,22+,23+,24+,25+,26-,27-,28+,29-,30-,31-,32-,34+,35-,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRZSHIENRKVSE-RJTHVKINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)OC)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(CC[C@@H](O1)[C@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@H](C)[C@@H]([C@@H](C)C(=O)OC)OC)C)O)C)[C@@H]4[C@@H](C[C@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H64O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182804 | |

| Record name | Monensin methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Monensin methyl ester | |

CAS RN |

28636-21-7 | |

| Record name | Monensin methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monensin methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

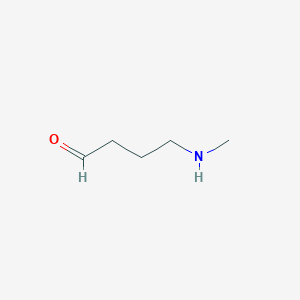

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxo-3-benzo[h][1]benzopyrancarboxylic acid ethyl ester](/img/structure/B1221256.png)

![3-[2-(4-Hydroxyphenyl)ethenyl]-5-methoxyphenol](/img/structure/B1221259.png)

![[(4R,6R)-4-[6-(dimethylamino)purin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B1221261.png)